molecular formula C11H9NOS B1441820 4-(4-Methylthiazol-5-yl)benzaldehyde CAS No. 1330767-26-4

4-(4-Methylthiazol-5-yl)benzaldehyde

Cat. No.: B1441820
CAS No.: 1330767-26-4
M. Wt: 203.26 g/mol
InChI Key: WJBCZOBAEUCEMA-UHFFFAOYSA-N
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Description

“4-(4-Methylthiazol-5-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a 4-methylthiazol-5-yl group . The InChI code for this compound is 1S/C11H9NOS/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 .


Chemical Reactions Analysis

There are several reactions that “this compound” can undergo. For example, it can react with various palladium complexes in the presence of potassium carbonate and trimethylacetic acid at different temperatures to yield different products .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis Applications

4-(4-Methylthiazol-5-yl)benzaldehyde is involved in various synthesis processes. For instance, it plays a role in the one-pot synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, which are synthesized from 5-aryloxazolidines and indoles using a Mannich/Friedel–Crafts sequence (Moshkin & Sosnovskikh, 2014). Additionally, it's used in the synthesis of N-benzyl-β-hydroxyphenethylamines, which are starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

Applications in Antioxidant Activity

Research also shows the involvement of this compound derivatives in studies related to antioxidant activities. For instance, new compounds synthesized using this benzaldehyde were analyzed for in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

Catalytic and Mechanistic Studies

This compound is also significant in catalytic and mechanistic studies. For example, it is part of investigations into the kinetics of the thiazolium ion-catalyzed benzoin condensation, which is essential for understanding complex chemical reactions (White & Leeper, 2001).

Synthesis of Antimicrobial Agents

Furthermore, this compound is used in synthesizing antimicrobial agents. Studies have demonstrated its use in creating compounds with potential antimicrobial activities, highlighting its significance in pharmaceutical and medical research (Desai et al., 2013).

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBCZOBAEUCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330767-26-4
Record name 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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